Full-Length Precursor Sequence Divergence Compared to Andersonin-M1 Precursor
The primary sequence of Andersonin-M3 precursor differs from the closest cataloged analog, Andersonin-M1 precursor, at three specific amino acid positions (19, 28, and 29) . Andersonin-M3 carries Asp (D) at position 19 where Andersonin-M1 carries Ser (S), and Ala-Ala (A-A) at positions 28-29 where Andersonin-M1 carries Thr-Thr (T-T). This results in a distinct charge and hydrophobicity profile within the acidic pro-sequence region, a segment known to be critical for recognition by processing enzymes such as furin-like proteases. For researchers investigating the enzymatic activation of amphibian AMPs, these residue-level differences are the primary quantifiable basis for selecting one precursor over another.
| Evidence Dimension | Primary amino acid sequence (acidic pro-sequence region) |
|---|---|
| Target Compound Data | Positions 19, 28, 29: D, A, A (TLKKPLLVLFFLGTISLSLCEQERDADEEEGSENGAEDIKQ) |
| Comparator Or Baseline | Andersonin-M1 peptide precursor: positions 19, 28, 29: S, T, T (TLKKPLLVLFFLGTISLSLCEQERSADEEEGSENGTEDIKQ) |
| Quantified Difference | Three residue substitutions; net charge shift of +1 (Asp vs Ser) and increased local hydrophilicity (Ala-Ala vs Thr-Thr) |
| Conditions | Sequence alignment based on manufacturer-provided data (BOC Sciences Cat. BAT-013262 vs. BAT-013261) |
Why This Matters
These sequence variations can alter protease cleavage kinetics and mature peptide yield, making Andersonin-M3 the required choice when studying the specific activation pathway of this Andersonin variant.
